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Compound of Interest

Compound Name: Ledaborbactam

Cat. No.: B3324388

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the -lactamase inhibitory activity of
ledaborbactam (formerly VNRX-5236), a novel, orally bioavailable, boronic acid-based 3-
lactamase inhibitor. Ledaborbactam is under development in combination with the oral
cephalosporin ceftibuten to address infections caused by multidrug-resistant Enterobacterales.

Target B-Lactamase Classes

Ledaborbactam demonstrates a broad spectrum of activity against serine -lactamases,
encompassing Ambler classes A, C, and D. It effectively restores the antibacterial activity of
ceftibuten against bacteria producing these enzymes. Notably, ledaborbactam does not inhibit
metallo-B-lactamases (MBLs) of Ambler class B.[1][2]

The primary targets of ledaborbactam include:

o Ambler Class A: This class includes many common extended-spectrum (-lactamases
(ESBLSs) and carbapenemases. Ledaborbactam has shown potent inhibition of key class A

enzymes such as:
o CTX-M-15[3][4]
o SHV-5[3][4]

o Klebsiella pneumoniae carbapenemase (KPC-2)[3][4]
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o Ambler Class C: These are typically cephalosporinases that can be chromosomally or
plasmid-encoded. Ledaborbactam is an effective inhibitor of AmpC enzymes, for instance,
P99AmMpC.[3][4]

o Ambler Class D: This class includes the oxacillinase (OXA) carbapenemases.
Ledaborbactam has demonstrated inhibitory activity against OXA-48.[3][5]

Quantitative Inhibition Data

The inhibitory potency of ledaborbactam against a panel of purified serine B-lactamases has
been characterized through biochemical assays. The 50% inhibitory concentrations (IC50) and
inhibition constants (Ki) are summarized below.

B-Lactamase Ambler Class Enzyme Type IC50 (pM)
CTX-M-15 A ESBL 0.02
SHV-5 A ESBL 0.03
KPC-2 A Carbapenemase 0.04
P99AmMpC C Cephalosporinase 0.01
CMY-2 C Cephalosporinase 0.01
OXA-1 D Oxacillinase 0.40
OXA-48 D Carbapenemase 0.32

Table 1: IC50 values of ledaborbactam (VNRX-5236) against various purified serine 3-
lactamases.[3]

Further kinetic characterization reveals that ledaborbactam is a reversible, covalent inhibitor.
The inhibition follows a two-step model involving the formation of a noncovalent complex
followed by the formation of a reversible covalent bond with the active site serine residue.[3]
The kinetic parameters for this interaction are detailed in the following table.
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B-Lactamase Ki (pM) k2/Ki (M—*s™?) k-2 (104 s7%) t1/2 (min)
CTX-M-15 0.01 1.1x10° 2.5 46

SHV-5 0.11 2.5 x10% 13 9

KPC-2 0.05 4.8 x 104 4.2 28
P99AmMpC 0.01 2.3x10° 24 5

Table 2: Kinetic parameters of ledaborbactam (VNRX-5236) inhibition against purified serine
B-lactamases.[3][4]

Mechanism of Action

Ledaborbactam, as a boronic acid-containing compound, acts as a transition-state analog
inhibitor of serine B-lactamases. The boron atom forms a reversible covalent bond with the
hydroxyl group of the catalytic serine residue in the active site of the enzyme. This interaction
mimics the tetrahedral transition state formed during the hydrolysis of a B-lactam antibiotic,

thereby blocking the enzyme's catalytic activity.
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Mechanism of Ledaborbactam Inhibition

Experimental Protocols
Determination of IC50 for B-Lactamase Inhibition
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This protocol outlines a general method for determining the 1C50 value of a [3-lactamase
inhibitor using the chromogenic substrate nitrocefin.

Materials:

e Purified B-lactamase enzyme

o Ledaborbactam (or other inhibitor) stock solution

o Nitrocefin solution

e Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

e 96-well microtiter plates

o Microplate reader capable of measuring absorbance at 490 nm

Procedure:

o Enzyme Preparation: Dilute the purified B-lactamase in assay buffer to a concentration that
results in a linear rate of nitrocefin hydrolysis for at least 10 minutes.

« Inhibitor Preparation: Perform serial dilutions of the ledaborbactam stock solution in assay
buffer to create a range of concentrations to be tested.

e Assay Setup:

o

In a 96-well plate, add a fixed volume of the diluted enzyme to each well.

[¢]

Add an equal volume of the serially diluted inhibitor to the respective wells.

[¢]

Include control wells with enzyme and assay buffer (no inhibitor) and wells with assay
buffer only (blank).

[¢]

Pre-incubate the enzyme and inhibitor mixtures for a defined period (e.g., 10 minutes) at a
constant temperature (e.g., 25°C).
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e Reaction Initiation: Add a fixed volume of the nitrocefin solution to each well to initiate the
enzymatic reaction.

o Data Acquisition: Immediately begin monitoring the change in absorbance at 490 nm over
time using a microplate reader in kinetic mode.

o Data Analysis:

o

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor
concentration.

o

Normalize the velocities to the uninhibited control (100% activity).

[¢]

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

[e]

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-
parameter logistic regression).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3324388?utm_src=pdf-custom-synthesis
https://www.venatorx.com/wp-content/uploads/2022/10/Karlowsky_AAC_2022-Ceftibuten-Ledaborbactam-Activity-against-MDR-and-ESBL-Positive-Enterobacterales.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9664860/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9664860/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9664860/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8284453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8284453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8284453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8284453/
https://journals.asm.org/doi/pdf/10.1128/aac.00552-21
https://pubmed.ncbi.nlm.nih.gov/34001510/
https://pubmed.ncbi.nlm.nih.gov/34001510/
https://pubmed.ncbi.nlm.nih.gov/34001510/
https://pubmed.ncbi.nlm.nih.gov/34001510/
https://www.benchchem.com/product/b3324388#ledaborbactam-target-lactamase-classes
https://www.benchchem.com/product/b3324388#ledaborbactam-target-lactamase-classes
https://www.benchchem.com/product/b3324388#ledaborbactam-target-lactamase-classes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3324388?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

